Ac-Lys(Z)-OH

描述

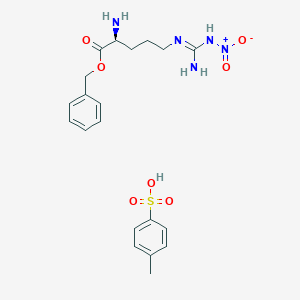

Ac-Lys(Z)-OH is a modified amino acid. The modification occurs on the lysine residue, which is acetylated . This modification is a key post-translational modification that plays a critical role in both eukaryotes and prokaryotes .

Synthesis Analysis

Lysine acetylation is a conserved and important post-translational modification (PTM) that plays a key role in plant physiological and metabolic processes . Based on advances in Lys-acetylated protein immunoenrichment and mass-spectrometric technology, LysAc proteomics studies have been performed in many species .

Molecular Structure Analysis

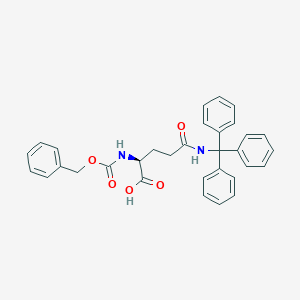

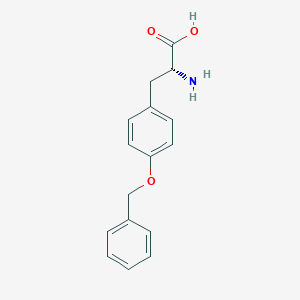

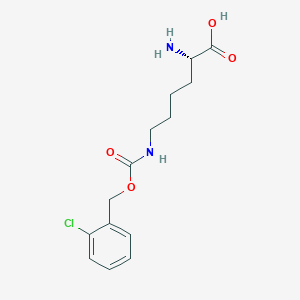

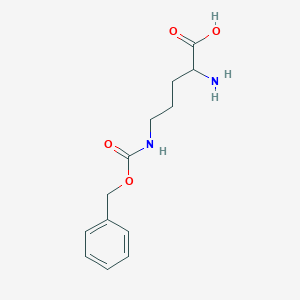

The molecular formula of Ac-Lys(Z)-OH is C16H22N2O5 . It has a molecular weight of 322.36 g/mol . The structure includes a central β sheet surrounded by α helices at both the sides .

Chemical Reactions Analysis

Aminophilic electrophiles showed disparate proteomic reactivities that range from selective interactions with a handful of lysines to, for a set of dicarboxaldehyde fragments, remarkably broad engagement of the covalent small-molecule–lysine interactions captured by the entire library .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Lys(Z)-OH include a molecular weight of 322.36 g/mol, a computed XLogP3-AA of 1.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 .

科学研究应用

-

Computational Chemistry

- Application : Ac-Lys is used in the computational prediction of protonation sites of peptides .

- Method : Six density functionals (M11, M11L, MN12L, MN12SX, N12, and N12SX) in connection with the Def2TZVP basis set and the SMD solvation model (water as a solvent) have been assessed for the calculation of the molecular structure and properties of several peptides with the general formula Ac-Lys- (Ala) -Lys-NH2 .

- Results : The results allowed the prediction of the protonation sites of the peptides and rendered a qualitative explanation of the difference in p K of the two Lys groups .

-

Epigenetics and Nuclear Signaling

- Application : Acetyl Lysine antibodies are used in research related to epigenetics and nuclear signaling .

- Method : The antibodies are used in various applications such as Western Blot, Immunoprecipitation, ELISA, Immunocytochemistry/Immunofluorescence, and Immunohistochemistry .

- Results : The use of these antibodies allows for consistent and reproducible results with every batch, confirmed specificity through extensive validation .

-

Biomedical Applications

- Application : Ac-Lys is used in the development of peptide-based hydrogels (PHGs) for potential biomedical applications .

- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .

- Results : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

-

Posttranslational Modification Detection

- Application : Ac-Lys is used in the detection of proteins when posttranslationally modified by acetylation on the epsilon-amine groups of lysine residues .

- Method : The antibody Acetylated-Lysine (Ac-K-103) Mouse mAb is used to detect acetylated lysine .

- Results : The detection of acetylated lysine by this antibody is largely independent of surrounding amino acid sequence .

-

Histone Deacetylase Activity Assay

- Application : Ac-Lys is used in the detection of histone deacetylase (HDAC) activity .

- Method : In vitro assays are commonly used to detect HDAC activity that do not rely on radioactive substrates and are amenable for high-throughput testing in microtiter plates .

- Results : The effect of HDACs on normal and aberrant gene expression has been studied widely, making these enzymes interesting targets for the treatment of cancer and other diseases .

-

Drug Delivery and Diagnostic Tools

- Application : Ac-Lys is used in the development of peptide-based hydrogels for potential biomedical applications such as drug delivery and diagnostic tools for imaging .

- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

- Results : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-12(19)18-14(15(20)21)9-5-6-10-17-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUVJQBGBKAJMS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Lys(Z)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)